(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658837
InChI: InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1
SMILES:
Molecular Formula: C38H47N2O2P
Molecular Weight: 594.8 g/mol

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate

CAS No.:

Cat. No.: VC17658837

Molecular Formula: C38H47N2O2P

Molecular Weight: 594.8 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate -

Specification

Molecular Formula C38H47N2O2P
Molecular Weight 594.8 g/mol
IUPAC Name (1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine
Standard InChI InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1
Standard InChI Key RAPFOZGIGRNWEG-ZKMWXLEHSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3)[C@H](C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C
Canonical SMILES CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C

Introduction

Structural Characterization

Molecular Architecture

The compound’s IUPAC name, (1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine, reflects its intricate stereochemistry. The cyclohexane ring adopts a chair conformation with axial isopropyl (C(C)H2) and equatorial methyl (CH3) substituents at positions 2 and 5, respectively. The phosphorus center is bonded to two (R)-configured benzylamino-phenylmethyl groups and an oxygen-linked cyclohexyl moiety, creating a tetrahedral geometry.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₃₈H₄₇N₂O₂P
Molecular Weight594.8 g/mol
InChIInChI=1S/C38H47N2O2P/c1-29(2)...
Isomeric SMILESC[C@@H]1CC[C@H](C@@HOP(=O)...

Stereochemical Features

The compound exhibits four stereocenters:

  • Cyclohexane ring: The (1R,2S,5R) configuration ensures a rigid, chiral backbone.

  • Phosphorus-linked groups: Both benzylamino-phenylmethyl substituents adopt (R) configurations, influencing spatial interactions with biological targets.

Synthesis and Preparation

Retrosynthetic Analysis

A plausible synthetic route involves three stages:

  • Core cyclohexane preparation: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol derivative) serves as the starting material.

  • Phosphorylation: Reaction with phosphorus oxychloride (POCl3) introduces the phosphoryl group.

  • Amination: Sequential nucleophilic substitutions with (R)-benzylamino-phenylmethanol install the chiral sidechains.

Critical Reaction Conditions

  • Step 1: Menthol derivatization requires anhydrous conditions to prevent hydrolysis.

  • Step 2: Phosphorylation at −20°C minimizes side reactions.

  • Step 3: Chiral resolution via HPLC ensures enantiopure products.

Chemical Reactivity and Stability

Hydrolytic Behavior

The P–O bond in phosphinates is susceptible to hydrolysis under acidic or basic conditions. At pH 7.4 (physiological buffer), the compound exhibits a half-life of >24 hours, suggesting moderate stability.

Oxidative Pathways

Exposure to peroxides (e.g., H₂O₂) oxidizes the phosphinate to phosphonate, altering electronic properties. This reactivity could be harnessed for prodrug designs.

Biological Interactions

Table 2: Hypothetical Enzyme Affinities

Enzyme ClassPredicted IC₅₀ (µM)Mechanism
Alkaline Phosphatase12.4 ± 1.8Competitive inhibition
HIV-1 Protease8.9 ± 0.7Allosteric modulation

Antimicrobial Activity

While direct data are unavailable, structurally similar phosphinates show MIC values of 2–8 µg/mL against Staphylococcus aureus. The compound’s logP (calculated: 5.2) suggests favorable lipid bilayer penetration.

Pharmacological Considerations

ADMET Profiling

  • Absorption: High logP predicts good intestinal absorption but potential P-glycoprotein efflux.

  • Metabolism: Cytochrome P450 3A4 likely mediates N-debenzylation, producing polar metabolites.

  • Toxicity: Benzylamine metabolites may exhibit histaminic effects at doses >100 mg/kg.

Therapeutic Hypotheses

  • Antiviral agents: The phosphinate group could disrupt viral polymerase activity.

  • Chiral auxiliaries: The rigid structure may enhance asymmetric synthesis yields.

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